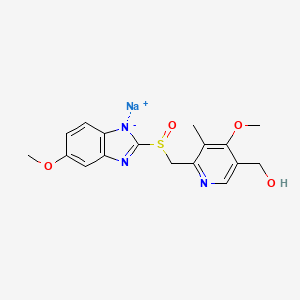
Sal de Sodio de 5-Hidroxi Omeprazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy Omeprazole Sodium Salt is a significant metabolite of Omeprazole, a widely used proton pump inhibitor. This compound is known for its role in the metabolism of Omeprazole and is often studied for its pharmacokinetic properties and potential therapeutic applications .
Aplicaciones Científicas De Investigación
5-Hydroxy Omeprazole Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of Omeprazole metabolism.
Biology: Studied for its effects on various biological pathways and its role in drug metabolism.
Medicine: Investigated for its potential therapeutic effects and its role in the pharmacokinetics of Omeprazole.
Industry: Used in the development of new pharmaceutical formulations and as a quality control standard
Mecanismo De Acción
Target of Action
5-Hydroxy Omeprazole Sodium Salt is the main metabolite of Omeprazole . Omeprazole is a proton pump inhibitor (PPI) used to treat gastric acid-related disorders . The primary target of Omeprazole, and by extension, its metabolite 5-Hydroxy Omeprazole Sodium Salt, is the gastric proton pump (H+/K+ ATPase). This pump is responsible for the final step in the production of gastric acid.
Mode of Action
Omeprazole and its metabolites work by irreversibly blocking the H+/K+ ATPase enzyme system of the gastric parietal cell. This effectively inhibits the final transport of hydrogen ions (protons) into the gastric lumen, thereby reducing gastric acidity .
Biochemical Pathways
The action of 5-Hydroxy Omeprazole Sodium Salt affects the biochemical pathway of gastric acid production. By inhibiting the H+/K+ ATPase enzyme system, it prevents the over-secretion of gastric acid, which is a common problem in conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other similar disorders .
Pharmacokinetics
The pharmacokinetics of 5-Hydroxy Omeprazole Sodium Salt is closely related to that of its parent compound, Omeprazole. Omeprazole is mainly metabolized by CYP2C19 and CYP3A4 . The pharmacokinetics of Omeprazole and its metabolites can be influenced by genetic polymorphisms in CYP2C19 .
Result of Action
The result of the action of 5-Hydroxy Omeprazole Sodium Salt is a reduction in gastric acidity. This leads to the alleviation of symptoms associated with conditions like GERD and peptic ulcer disease. It also promotes the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .
Action Environment
The action of 5-Hydroxy Omeprazole Sodium Salt, like that of Omeprazole, can be influenced by various environmental factors. For instance, the absorption and metabolism of these compounds can be affected by the individual’s diet, lifestyle, and the presence of other medications. Furthermore, genetic factors such as polymorphisms in the CYP2C19 gene can also influence the drug’s efficacy and stability .
Análisis Bioquímico
Biochemical Properties
5-Hydroxy Omeprazole Sodium Salt interacts with various enzymes, proteins, and other biomolecules. It is metabolized by the cytochrome P450 enzymes CYP2C19 and CYP3A4 . These enzymes convert 5-Hydroxy Omeprazole Sodium Salt into its respective metabolites .
Cellular Effects
5-Hydroxy Omeprazole Sodium Salt has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting gastric acid secretion . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
5-Hydroxy Omeprazole Sodium Salt exerts its effects at the molecular level through several mechanisms. It irreversibly inhibits the hydrogen-potassium ATPase pump, which is responsible for the final step in the process of acid secretion . This inhibition blocks acid secretion in response to all stimuli .
Temporal Effects in Laboratory Settings
The effects of 5-Hydroxy Omeprazole Sodium Salt change over time in laboratory settings. A single dose of omeprazole, from which 5-Hydroxy Omeprazole Sodium Salt is derived, inhibits acid secretion for 3–4 days, despite a relatively short plasma elimination half-life . This is because the drug accumulates in the parietal cell canaliculi and its inhibition of the proton pump is irreversible .
Dosage Effects in Animal Models
The effects of 5-Hydroxy Omeprazole Sodium Salt vary with different dosages in animal models. The standard dose of omeprazole for dogs, for instance, is 0.25 to 0.5 mg per pound of body weight every 24 hours . The effects of this dosage on the animals’ health and behavior would be an interesting area of study.
Metabolic Pathways
5-Hydroxy Omeprazole Sodium Salt is involved in several metabolic pathways. It is metabolized by the cytochrome P450 enzymes CYP2C19 and CYP3A4 into the 5-hydroxy and 5-O-desmethyl metabolites .
Transport and Distribution
5-Hydroxy Omeprazole Sodium Salt is transported and distributed within cells and tissues. It is absorbed rapidly and initially widely distributed . It is highly protein-bound and extensively metabolized .
Subcellular Localization
Omeprazole, from which 5-Hydroxy Omeprazole Sodium Salt is derived, is preferentially concentrated in parietal cells where it forms a covalent linkage with the hydrogen-potassium ATPase . This suggests that 5-Hydroxy Omeprazole Sodium Salt may also be localized in these cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Omeprazole Sodium Salt typically involves the hydroxylation of Omeprazole. One common method includes the reaction of Omeprazole with a hydroxylating agent under controlled conditions. The reaction is carried out in an organic solvent, often methanol or chloroform, and requires a catalyst to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of 5-Hydroxy Omeprazole Sodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy Omeprazole Sodium Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it back to Omeprazole or other intermediates.
Substitution: Various substitution reactions can occur at the hydroxyl group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxyacetic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Omeprazole or other intermediates.
Substitution: Various substituted derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Esomeprazole: An enantiomer of Omeprazole with similar therapeutic effects.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action
Uniqueness
5-Hydroxy Omeprazole Sodium Salt is unique due to its specific hydroxylation, which affects its pharmacokinetic properties and potentially its therapeutic effects. This makes it a valuable compound for studying the metabolism and action of proton pump inhibitors .
Propiedades
Número CAS |
1215629-45-0 |
|---|---|
Fórmula molecular |
C17H18N3NaO4S |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
sodium;[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methanolate |
InChI |
InChI=1S/C17H18N3O4S.Na/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17;/h4-7H,8-9H2,1-3H3,(H,19,20);/q-1;+1 |
Clave InChI |
VZCHYRCJHZQAPP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)CO)OC.[Na+] |
SMILES canónico |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C[O-])OC.[Na+] |
Sinónimos |
4-Methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridineMethanol Sodium Salt; 5-Hydroxyomeprazole Sodium Salt; Hydroxyomeprazole Sodium Salt; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


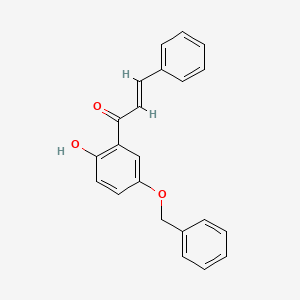

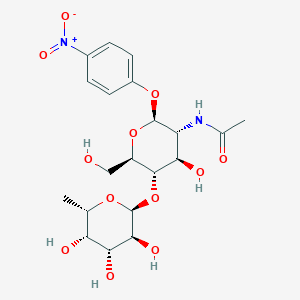
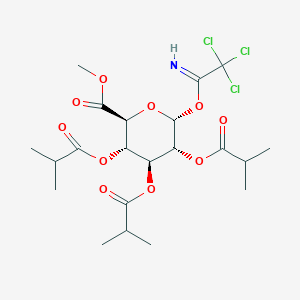

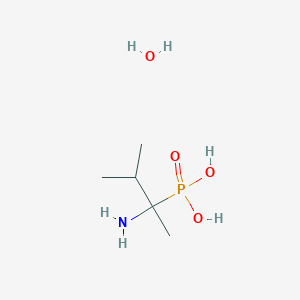

![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)
![methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1140367.png)
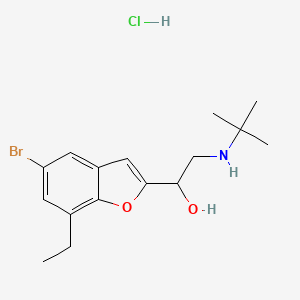
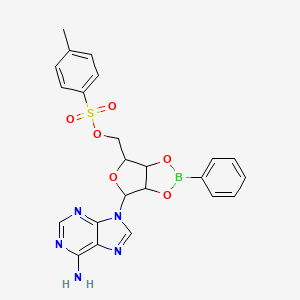

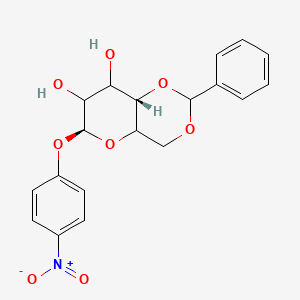
![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)
